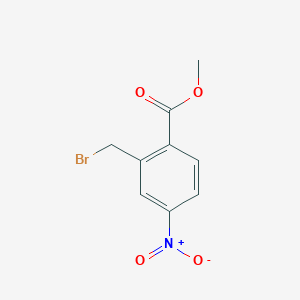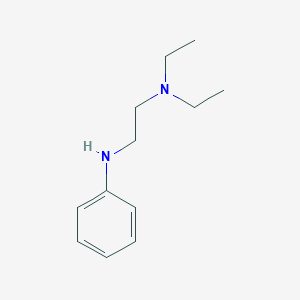
N,N-Diethyl-N'-phenylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N'-phenylethylenediamine (DEEP) is a chemical compound that belongs to the class of organic compounds known as ethylenediamines. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a redox mediator and its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N'-phenylethylenediamine is not fully understood, but it is believed to act as a redox mediator by accepting or donating electrons in electron transfer reactions. N,N-Diethyl-N'-phenylethylenediamine can also form stable complexes with metal ions, which can affect the reactivity and stability of the metal ions.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, N,N-Diethyl-N'-phenylethylenediamine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Diethyl-N'-phenylethylenediamine in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. Additionally, N,N-Diethyl-N'-phenylethylenediamine can form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. However, one limitation of using N,N-Diethyl-N'-phenylethylenediamine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N,N-Diethyl-N'-phenylethylenediamine. One area of research is the development of new synthetic methods for N,N-Diethyl-N'-phenylethylenediamine that are more efficient and environmentally friendly. Another area of research is the investigation of the antioxidant and neuroprotective properties of N,N-Diethyl-N'-phenylethylenediamine in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N,N-Diethyl-N'-phenylethylenediamine as a chelating agent for the detection and quantification of metal ions in biological samples is an area of research that has potential for future development.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N'-phenylethylenediamine has been used in various scientific research applications, including electrochemistry, analytical chemistry, and biochemistry. In electrochemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a redox mediator to facilitate electron transfer reactions. In analytical chemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a chelating agent to form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. In biochemistry, N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Propiedades
Número CAS |
1665-59-4 |
|---|---|
Nombre del producto |
N,N-Diethyl-N'-phenylethylenediamine |
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clave InChI |
QUMIGAREEPSVLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
SMILES canónico |
CCN(CC)CCNC1=CC=CC=C1 |
Otros números CAS |
1665-59-4 |
Pictogramas |
Corrosive; Acute Toxic |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

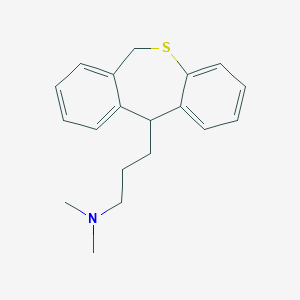
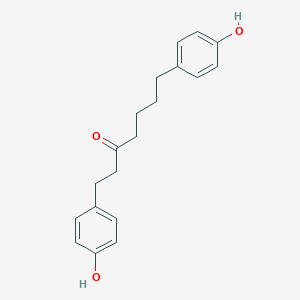
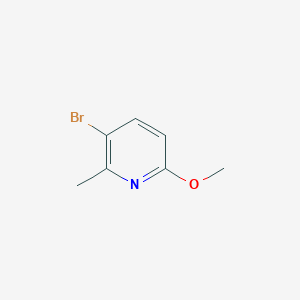

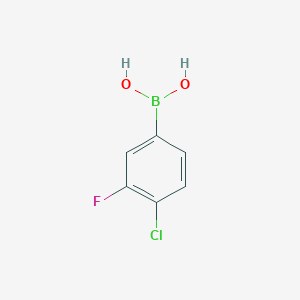
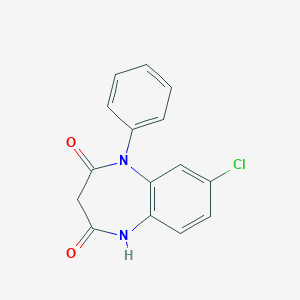
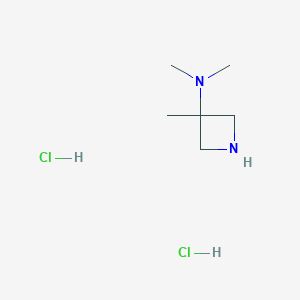
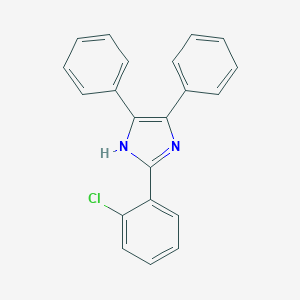
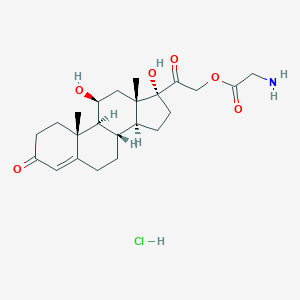
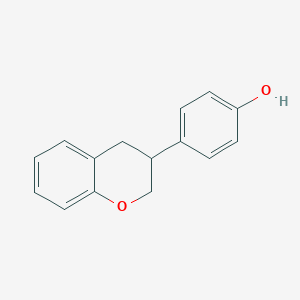
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
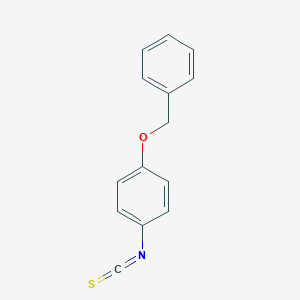
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
